![molecular formula C8H10ClN5 B2509953 [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride CAS No. 1909317-03-8](/img/structure/B2509953.png)
[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride” is an organic molecule that exhibits rich photophysical behavior . It shows excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .
Molecular Structure Analysis
The molecular structure of this compound is complex, comprising an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Potential
- Schiff bases of 3-aminomethyl pyridine, including derivatives of the compound , have shown promise as anticonvulsant agents. Several compounds in this series exhibited significant seizure protection in various models, suggesting potential applications in epilepsy treatment (Pandey & Srivastava, 2011).
Antimicrobial Activity
- A study on the synthesis of novel fused heterocyclic 1,2,4-triazoles revealed their significant antimicrobial properties. The derivatives synthesized showed potent antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Prakash et al., 2011).
Catalytic Activity
- Ruthenium(II) complexes bearing ligands related to [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride demonstrated excellent activity and selectivity in the hydrogenation of ketones and aldehydes. This suggests its applicability in catalysis and industrial chemistry processes (Sole et al., 2019).
QSAR Study for Antibacterial Activity
- N-substituted derivatives of the compound were synthesized and evaluated for their antibacterial activities. A QSAR study indicated that electronic, steric, and lipophilic parameters correlate with antibacterial activity, providing insights for designing effective antibacterial agents (Mullani & Disouza, 2015).
Luminescent Properties
- The beryllium complex of a derivative of the compound exhibited strong violet luminescence, suggesting potential applications in materials science, particularly in the development of new luminescent materials (Mikhailov et al., 2017).
Synthesis of Pseudopeptides
- Copper (triazole-5-yl)methanamine complexes were utilized in the synthesis of pyridine-containing pseudopeptides. This demonstrates its utility in organic synthesis and the pharmaceutical industry (Akbarikalani et al., 2020).
Eigenschaften
IUPAC Name |
(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6;/h1-4H,5,9H2,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOIRKURXWAVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909317-03-8 |
Source


|
| Record name | [3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

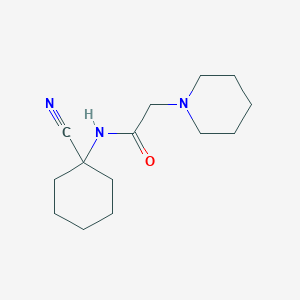

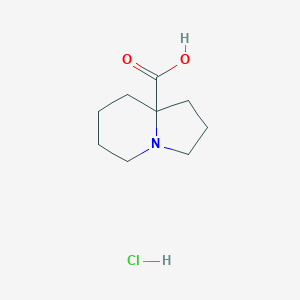
![1-(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B2509884.png)
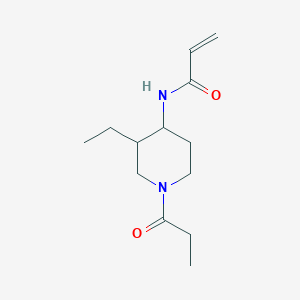
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2509886.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)
![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)

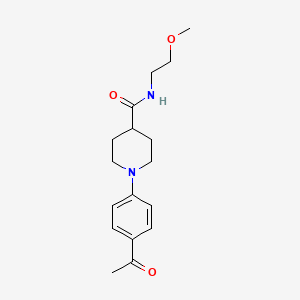
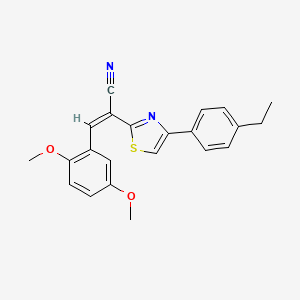

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2509893.png)
